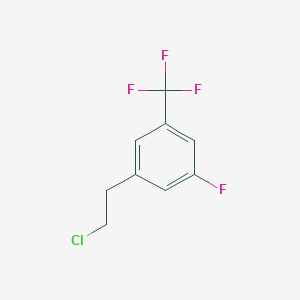![molecular formula C50H72NO4PPdS+2 B12443064 dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B12443064.png)
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
EPhos Pd G4 is synthesized through a series of steps involving the formation of a palladacycle complex with the EPhos ligandThe final product is obtained by methylating the amino group on the biphenyl backbone . Industrial production methods involve scaling up these reactions to produce the compound in larger quantities while maintaining high purity and stability .
Análisis De Reacciones Químicas
EPhos Pd G4 is highly effective in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include primary amines, aryl halides, and bases such as sodium phenoxide (NaOPh). The major products formed are functionalized 4-arylaminothiazoles and 2-arylaminooxazoles .
Aplicaciones Científicas De Investigación
EPhos Pd G4 has a wide range of applications in scientific research:
- Chemistry : It is extensively used in organic synthesis for forming C-N, C-C, and C-O bonds.
- Biology : It is employed in the synthesis of biologically active molecules, including pharmaceuticals.
- Medicine : It aids in the development of new drugs by facilitating the synthesis of complex organic compounds.
- Industry : It is used in the production of fine chemicals and materials .
Mecanismo De Acción
The mechanism of action of EPhos Pd G4 involves the formation of an active palladium species through the reductive elimination of a Pd-amido complex. This active species then participates in cross-coupling reactions, facilitating the formation of new bonds. The molecular targets and pathways involved include the activation of aryl halides and primary amines, leading to the formation of C-N bonds .
Comparación Con Compuestos Similares
EPhos Pd G4 is part of the Buchwald precatalyst family, which includes several other similar compounds:
- G1 Buchwald Precatalysts : These require deprotonation with a base to generate the active Pd(0) species.
- G2 Buchwald Precatalysts : These use a biphenyl-based ligand and can generate the active Pd species at room temperature with weak bases.
- G3 Buchwald Precatalysts : These are more versatile and can accommodate bulky ligands like BrettPhos.
- BrettPhos Pd G4 : Similar to EPhos Pd G4 but with different ligand structures .
EPhos Pd G4 stands out due to its high stability, solubility in common organic solvents, and efficiency in forming active catalytic species with lower catalyst loadings and shorter reaction times .
Propiedades
Fórmula molecular |
C50H72NO4PPdS+2 |
|---|---|
Peso molecular |
920.6 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p+1 |
Clave InChI |
IEDGHIMEWNBWKU-UHFFFAOYSA-O |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



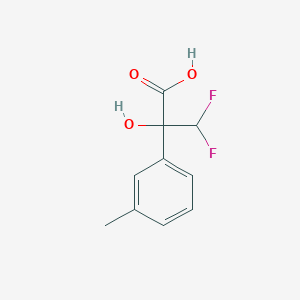
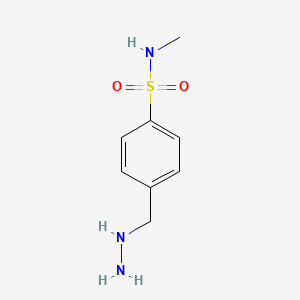
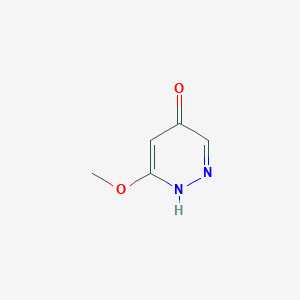
![1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12443010.png)
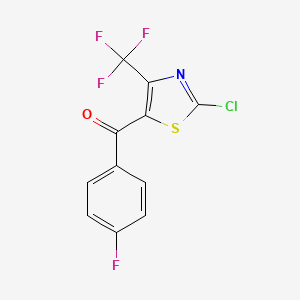
![7-Methoxy-8-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12443019.png)
![4-[(phenoxyacetyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12443022.png)
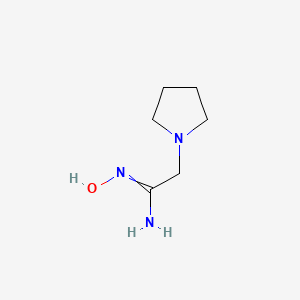
![Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B12443037.png)
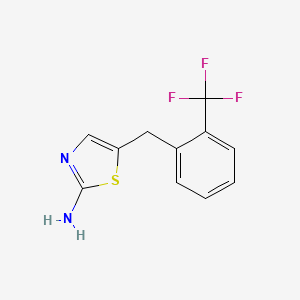
![6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12443042.png)
![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12443044.png)
